

An In-depth Technical Guide to 4-Methoxyphenylacetaldehyde (CAS 5703-26-4)

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Compound of Interest

Compound Name: 2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetaldehyde, registered under CAS number 5703-26-4, is an aromatic aldehyde valued for its distinctive sensory properties and its utility as a versatile chemical intermediate.^[1] Characterized by a methoxy group on a phenyl ring attached to an acetaldehyde moiety, this compound is a colorless to pale yellow liquid with a powerful, sweet, floral, and green odor profile, often described as reminiscent of hawthorn.^{[2][3]} While its primary application lies within the fragrance and flavor industry, its reactive aldehyde group makes it a valuable building block in organic synthesis, with potential applications as a precursor for more complex molecules, including those with medicinal properties.^{[1][4]}

This guide provides a comprehensive overview of the physicochemical data of 4-Methoxyphenylacetaldehyde, detailed analytical methodologies for its characterization, a representative synthesis protocol, and a discussion of its applications in scientific research and development.

Physicochemical Properties

The physical and chemical properties of 4-Methoxyphenylacetaldehyde are critical for its handling, application, and analysis. These properties are summarized in the table below. The compound's low melting point and high boiling point are characteristic of a liquid organic

molecule of its size.[4][5] Its limited solubility in water and preference for organic solvents, as indicated by its LogP value, are consistent with its hydrophobic aromatic structure.[1][4]

Property	Value	Source(s)
CAS Number	5703-26-4	[2]
Molecular Formula	C ₉ H ₁₀ O ₂	[2]
Molecular Weight	150.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid/oil	[1]
Odor	Sweet, floral, green, anisic	[2][3]
Melting Point	0 °C	[4][5]
Boiling Point	255.5 °C (at 760 mmHg)	[4][5]
Density	~1.0 - 1.1 g/cm ³	[5][6]
Refractive Index	~1.506 - 1.536	[3][4][5]
Vapor Pressure	~0.0022 - 0.0162 mmHg at 20-25°C	[2][4]
Flash Point	108.5 °C	[5]
Solubility	Insoluble in water; Soluble in ethanol, methanol, chloroform, and ether.	[1][2][4]
LogP (Octanol/Water)	~1.4 - 1.7	[4]

Applications in Research and Industry

Fragrance and Flavor Synthesis

The predominant application of 4-Methoxyphenylacetaldehyde is as a fragrance ingredient in fine perfumes, soaps, and cosmetics.[3][7] Its powerful and pleasant scent makes it a key component in creating floral themes such as lilac, heliotrope, and hawthorn.[3] It is also used as a modifier and sweetener in various fragrance compositions, blending well with other floral

and sweet notes.^[3] In the flavor industry, it can be used to impart sweet, nutty, and fruity nuances.

Organic Synthesis Intermediate

The aldehyde functional group in 4-Methoxyphenylacetaldehyde is highly reactive, making it a useful intermediate in organic synthesis.^{[1][4]} It can participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions.^[1] This reactivity allows for its use as a starting material or building block for the synthesis of more complex molecules.^[4]

While not a direct active pharmaceutical ingredient (API), its role as a chemical intermediate is relevant to drug development professionals.^{[8][9]} Aldehydes are common precursors in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools in medicinal chemistry for rapidly generating libraries of diverse compounds for screening.^[10] For instance, it can be used in Claisen-Schmidt condensations to form chalcones, a class of compounds investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties.^[4]

Methodologies: Synthesis and Analysis

Representative Synthesis Protocol

A common route for the synthesis of 4-Methoxyphenylacetaldehyde involves the acid-catalyzed hydrolysis of a sulfoxide precursor. The following protocol is adapted from a published procedure and serves as a representative example.^[11]

Reaction Principle: This method involves the hydrolysis of a methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide intermediate in the presence of sulfuric acid. The reaction cleaves the sulfoxide group, yielding the desired aldehyde. Subsequent extraction and purification by column chromatography isolate the final product.

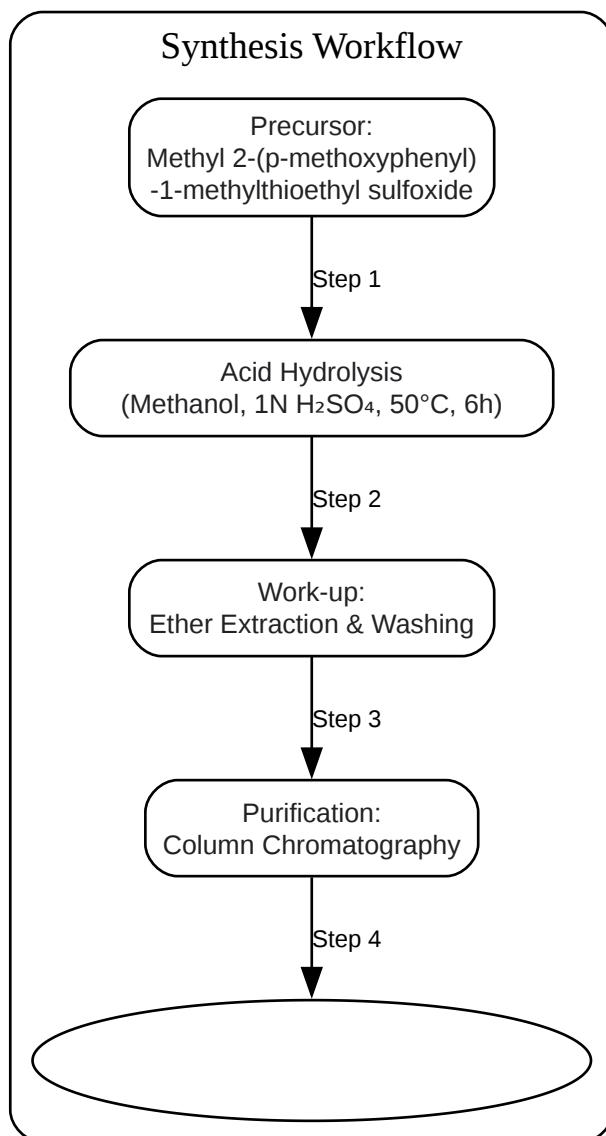
Materials:

- Methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide
- Methanol

- 1N Sulfuric Acid
- Ether
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Benzene and Methylene Chloride (or other suitable eluents)

Procedure:

- Dissolve 2.65 g of methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide in 50 mL of methanol in a round-bottom flask.[\[11\]](#)
- Add 20 mL of 1N sulfuric acid to the solution.[\[11\]](#)
- Heat the reaction mixture at 50°C for 6 hours.[\[11\]](#)
- After cooling, concentrate the reaction mixture to approximately 20 mL under reduced pressure.[\[11\]](#)
- Extract the aqueous residue twice with 150 mL portions of ether.[\[11\]](#)
- Combine the ether extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.[\[11\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[11\]](#)
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[\[11\]](#)
- Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., benzene and methylene chloride) to yield pure 4-Methoxyphenylacetaldehyde as a colorless liquid.[\[11\]](#)



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Caption: A simplified workflow for the synthesis of 4-Methoxyphenylacetaldehyde.

Analytical Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the purity assessment and identification of volatile compounds like 4-Methoxyphenylacetaldehyde, making it the standard method in the fragrance industry.[12][13] The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules.

Principle of Causality: GC is chosen due to the compound's volatility and thermal stability.[\[14\]](#) A non-polar or mid-polar capillary column is effective for separating aromatic compounds. Mass spectrometry provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).

Illustrative GC-MS Protocol:

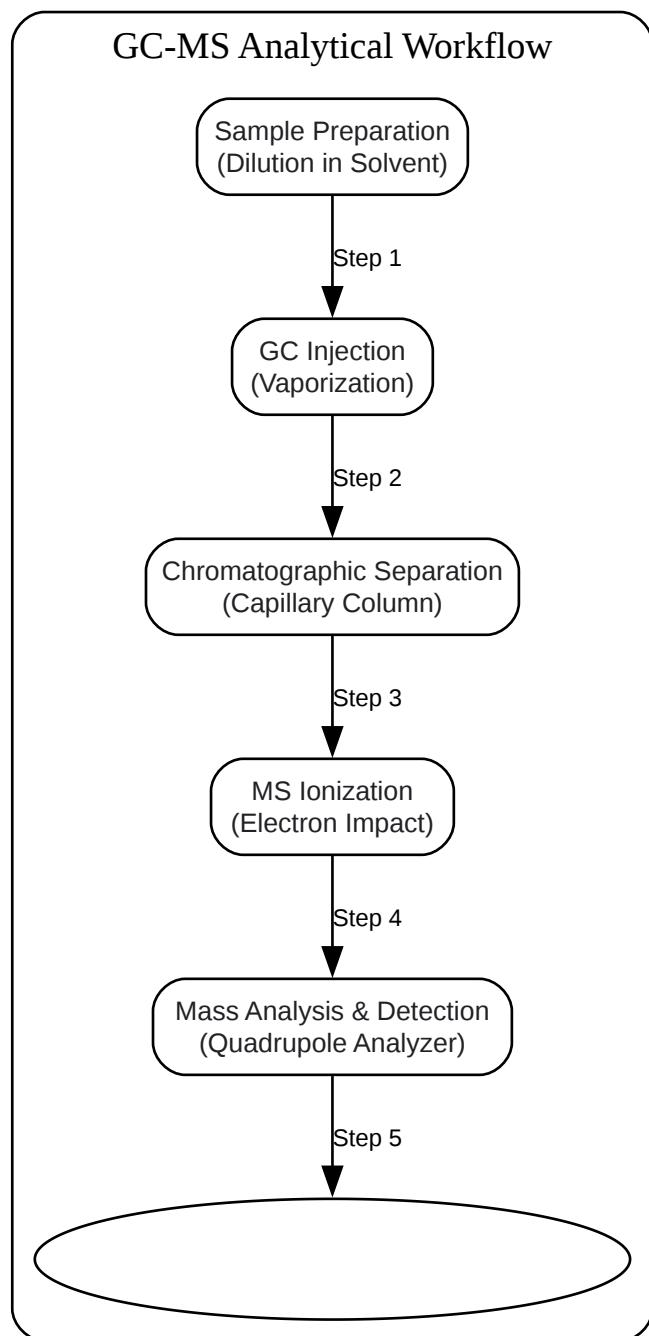
Instrumentation & Consumables:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- Capillary Column: e.g., DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 μ m film thickness)
- Carrier Gas: Helium (99.999% purity)
- Sample Vials
- Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)

Procedure:

- Standard Preparation: Prepare a stock solution of 4-Methoxyphenylacetaldehyde at 1000 μ g/mL in the chosen solvent. Create a series of working standards (e.g., 1, 5, 10, 50, 100 μ g/mL) by serial dilution.
- Sample Preparation: Dilute the 4-Methoxyphenylacetaldehyde sample to be analyzed to a concentration within the calibration range (e.g., ~50 μ g/mL).
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis
 - Injection Volume: 1 μ L
 - Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program:
 - Initial Temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Final Hold: Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350
- Analysis: Inject the standards and sample. Identify the 4-Methoxyphenylacetaldehyde peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).
- Quantification: Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: Key stages in the GC-MS analysis of 4-Methoxyphenylacetaldehyde.

Safety, Handling, and Storage

4-Methoxyphenylacetaldehyde is classified as an irritant and may cause skin and eye irritation. [2][13] It is also considered harmful if swallowed.[15]

Handling:

- Handle in a well-ventilated area.[12]
- Wear suitable protective clothing, including safety glasses with side-shields and chemical-resistant gloves.[12]
- Avoid contact with skin and eyes.[12]
- Use spark-proof tools and prevent fire caused by electrostatic discharge.[12]

Storage:

- The aldehyde is prone to polymerization upon storage and is sensitive to air and moisture.[3]
- It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][15]
- For long-term stability, storage in an inert atmosphere at freezer temperatures (under -20°C) is recommended.[3][15]

Conclusion

4-Methoxyphenylacetaldehyde (CAS 5703-26-4) is a significant compound, primarily within the fragrance industry, but with notable utility in the broader field of organic chemistry. Its well-defined physicochemical properties allow for its controlled use and analysis. For researchers and drug development professionals, its value lies in its capacity to serve as a reactive intermediate for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in both research and industrial applications.

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